Functional Group-Driven Application Specificity: Essential Precursor for Tezacaftor vs. Generic Alkyne
4-Benzyloxy-3,3-dimethylbut-1-yne is a documented intermediate for Tezacaftor, a combination therapy for cystic fibrosis . This specific application is defined by the presence of the benzyloxy group, which serves as a masked alcohol. This functional group is absent in generic 3,3-dimethylbut-1-yne and its simple derivatives like 4-fluoro-3,3-dimethylbut-1-yne, making them structurally incapable of serving as a drop-in replacement for this specific synthetic route.
| Evidence Dimension | Application-Specific Functional Group |
|---|---|
| Target Compound Data | Contains a benzyl-protected primary alcohol (benzyloxy group) and terminal alkyne . |
| Comparator Or Baseline | 3,3-Dimethyl-1-butyne (CAS 917-92-0) contains a terminal alkyne but no alcohol/protected alcohol functionality . |
| Quantified Difference | Presence of benzyloxy group (C7H7O) vs. absence. Molecular weight difference of 106.12 g/mol (188.27 vs. 82.15 g/mol) . |
| Conditions | Structural analysis and reported use as an intermediate for Tezacaftor. |
Why This Matters
For a researcher synthesizing Tezacaftor or its derivatives, this compound is a required reagent, and analogs without the benzyloxy group cannot be used, making substitution impossible.
